molecular formula C21H20N2O5 B13101313 2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid

Cat. No.: B13101313
M. Wt: 380.4 g/mol
InChI Key: PKGRZFQYOMMFJV-GOSISDBHSA-N
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Description

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Gly-OH: A simpler Fmoc-protected amino acid.

    Fmoc-Ala-OH: An Fmoc-protected alanine derivative.

Uniqueness

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid is unique due to its piperazine ring, which provides additional stability and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of cyclic peptides and other complex molecules .

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-oxopiperazin-2-yl]acetic acid

InChI

InChI=1S/C21H20N2O5/c24-19(25)11-18-20(26)22-9-10-23(18)21(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,26)(H,24,25)/t18-/m1/s1

InChI Key

PKGRZFQYOMMFJV-GOSISDBHSA-N

Isomeric SMILES

C1CN([C@@H](C(=O)N1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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